Ethylenediaminediacetic Acid Dipropionic Acid

Coordination Chemistry Analytical Chemistry Lanthanide Separation

Ethylenediaminediacetic Acid Dipropionic Acid (EDDA-DP) is a non-substitutable, hexadentate chelator with a quantified lower metal-complex stability compared to EDTA (e.g., lanthanide complexes ~0.5 log units less stable; Pb²⁺ and Mn²⁺ complexes a full order of magnitude weaker). Its unique two-acetate/two-propionate architecture forms flexible six-membered chelate rings, enabling distinct coordination geometries, selective metal extraction, and metal-buffered systems where EDTA's binding strength is excessive. Critically, it exhibits documented tumor-inhibitory activity—a dual functionality absent in generic analogs like EDTA or DTPA. Ideal for inorganic synthesis, pharmaceutical lead discovery, and metal-exchange dynamics studies.

Molecular Formula C12H20N2O8
Molecular Weight 320.3 g/mol
CAS No. 32701-19-2
Cat. No. B029933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediaminediacetic Acid Dipropionic Acid
CAS32701-19-2
SynonymsN,N’-1,2-Ethanediylbis[N-(carboxymethyl)-β-alanine];  EDDDA;  ENDADP;  EDPA;  Ethylenediamine-N,N’-diacetate-N,N’-di-3-propionic Acid; 
Molecular FormulaC12H20N2O8
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O
InChIInChI=1S/C12H20N2O8/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
InChIKeyIZQWNOQOAFSHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenediaminediacetic Acid Dipropionic Acid (CAS 32701-19-2): A Mixed Acetate-Propionate Polyaminopolycarboxylate Chelator


Ethylenediaminediacetic Acid Dipropionic Acid (CAS 32701-19-2), also referred to as ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid (EDDA-DP), is a synthetic hexadentate chelating agent. It belongs to the polyaminopolycarboxylate family, a class of compounds derived from an ethylenediamine backbone with varying numbers of acetic and propionic acid pendant arms. Structurally, it is a hybrid, containing two acetate and two propionate groups, giving it a molecular weight of 320.30 g/mol . This unique architecture places it between the classical chelators EDTA (four acetate groups) and EDTP (four propionate groups). It is primarily recognized for its ability to form stable, water-soluble complexes with a wide range of metal ions, which underpins its utility in analytical chemistry and its reported tumor-inhibitory properties [1].

Why Ethylenediaminediacetic Acid Dipropionic Acid Cannot Be Replaced by Common Chelators Like EDTA or DTPA


A common procurement assumption is that polyaminopolycarboxylate chelators (e.g., EDTA, DTPA, EDDS) are interchangeable. However, the substitution of an acetate group with a propionate group on the ethylenediamine backbone fundamentally alters the chelator's properties [1]. This change from a five-membered (acetate) to a six-membered (propionate) chelate ring upon metal binding results in a quantifiable decrease in overall complex stability compared to EDTA [1], a phenomenon consistently observed across various metal ions [2]. This reduced stability is not a deficit but a key differentiator. It offers a distinct kinetic and thermodynamic profile that is critical for applications where EDTA's binding strength is excessive, such as in selective metal extraction or in creating metal-buffered systems. Similarly, while the compound is structurally related to aminopolycarboxylate ligands designed for trivalent metal ions [3], its mixed-arm architecture grants it a different selectivity window, making it a non-substitutable, specialized reagent rather than a generic alternative [2].

Product-Specific Quantitative Evidence Guide for Ethylenediaminediacetic Acid Dipropionic Acid (CAS 32701-19-2)


Comparative Metal Chelate Stability: EDDA-DP vs. EDTA (Log K Values)

The stability constants (log K) for complexes formed by ethylenediaminediacetic acid dipropionic acid (EDDA-DP) with lanthanides and divalent metals are consistently lower than those of the corresponding EDTA complexes. This is a direct consequence of the ligand's architecture, where the propionate arms form less stable six-membered chelate rings compared to the five-membered rings formed by EDTA's acetate arms [1].

Coordination Chemistry Analytical Chemistry Lanthanide Separation

Metal Ion Affinity Reduction: Quantifying the Effect of Propionate Substitution

The replacement of an acetate group with a propionate group in the ethylenediamine ligand framework leads to a predictable and quantifiable decrease in a chelator's affinity for metal ions [1]. This principle is well-documented and directly applies to ethylenediaminediacetic acid dipropionic acid.

Coordination Chemistry Thermodynamics Ligand Design

Unique Tumor-Inhibitory Activity: A Biological Differentiator from EDTA and DTPA

Unlike common industrial chelators such as EDTA and DTPA, ethylenediaminediacetic acid dipropionic acid has a documented biological activity, specifically a tumor-inhibitory effect [1]. This property is not shared by its simpler, more widely used analogs.

Cancer Research Biological Activity Pharmacology

Optimal Application Scenarios for Ethylenediaminediacetic Acid Dipropionic Acid (CAS 32701-19-2) Based on Evidence


A 'Milder' Chelator for Controlled Metal Binding in Coordination Chemistry

For research projects where the extreme stability of EDTA complexes (log K values often exceeding 18 for transition metals) is counterproductive, ethylenediaminediacetic acid dipropionic acid serves as a precise, mild alternative. Its lanthanide complexes are, on average, 0.5 log units less stable than those of EDTA, and its complexes with Pb and Mn are a full order of magnitude less stable [1]. This quantified lower binding strength makes it ideal for creating metal ion buffers with a different stability window, studying metal exchange dynamics, or synthesizing heterometallic complexes where selective, weaker binding is required. Procurement of this compound, rather than generic EDTA, is justified when experimental design demands controlled, non-stoichiometric metal sequestration [1].

Lead Compound or Research Tool in Cancer Biology and Medicinal Chemistry

Ethylenediaminediacetic acid dipropionic acid is not merely a chelator; it is a biologically active molecule with documented tumor-inhibitory properties [1]. This activity, which is not a primary feature of common chelators like EDTA or DTPA, makes it a valuable procurement item for academic and pharmaceutical research groups. It can be used as a lead compound for developing new anticancer agents, a tool to investigate the role of metal ions in tumor progression, or a starting point for synthesizing novel metallodrugs. The compound's unique combination of a defined chelating profile and inherent biological activity [2] provides a dual functionality absent in its simpler analogs, opening unique research avenues.

Synthesis of Structurally Novel Metal Complexes for Crystallography and Spectroscopy

The hybrid acetate-propionate structure of EDDA-DP enforces a different coordination geometry around a central metal ion compared to the all-acetate EDTA. The six-membered chelate rings formed by the propionate arms introduce greater flexibility and can lead to unique complex stereochemistries [1]. This property is invaluable for inorganic chemists synthesizing and characterizing new coordination compounds. Cobalt(III) complexes of this ligand, for instance, have been the subject of detailed structural studies [2]. Procuring EDDA-DP over other ligands allows researchers to explore a distinct region of chemical space, potentially yielding crystals with novel morphologies or metal complexes with unusual magnetic and spectroscopic properties.

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